2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-28-17-5-3-4-14(18(17)29-2)20(25)21-19-15-10-30-11-16(15)22-23(19)12-6-8-13(9-7-12)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUVTSHBLHVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and a nitrophenyl group. This structural diversity may contribute to its varied biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antiviral Activity : Compounds in the thieno[3,4-c]pyrazole class have shown promise as antiviral agents. They may inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
- Antitumor Properties : The compound has been evaluated for its antitumor activity. Similar benzamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
- Antimicrobial Effects : Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens, potentially affecting bacterial cell wall synthesis or protein synthesis pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antiviral Efficacy : A study involving a series of pyrazole derivatives showed that modifications at the nitrogen and carbon positions significantly enhanced antiviral activity against HIV reverse transcriptase. The most effective compounds demonstrated IC50 values lower than 1 μM .
- Antitumor Activity : In vitro studies on human cancer cell lines (e.g., Mia PaCa-2 and HepG2) revealed that certain derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 5 to 20 μM. These findings suggest that structural modifications can enhance therapeutic efficacy .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of related compounds found that several exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 15.62 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- The presence of electron-withdrawing groups (e.g., nitro groups) enhances potency.
- Modifications to the thieno[3,4-c]pyrazole core can alter selectivity and reduce toxicity while maintaining efficacy.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of compounds structurally similar to 2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study indicated that certain benzamide derivatives exhibited significant cytotoxicity against hepatocarcinoma cells (HepG2), with IC50 values as low as 0.25 μM . The structural modifications in these compounds often enhance their interaction with biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the nitrophenyl group and the thieno[3,4-c]pyrazole moiety significantly contributes to its biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .
Case Study 1: Antitumor Activity
In a comparative study involving several heterocyclic compounds, it was found that those containing a thieno[3,4-c]pyrazole framework displayed enhanced antitumor activity compared to their non-thienyl counterparts. The study reported that these compounds could inhibit cell growth across multiple cancer cell lines effectively .
Case Study 2: Inhibition of Kinase Activity
Another research effort focused on benzamide derivatives as RET kinase inhibitors demonstrated that modifications similar to those found in this compound could lead to significant inhibition of RET kinase activity. Such findings suggest potential applications in targeted cancer therapies .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key differences between the target compound and its analogs:
*Molecular weights are approximate and calculated based on structural formulas.
Impact of Substituents on Physicochemical Properties
Polarity and Solubility :
The 2,3-dimethoxy groups in the target compound enhance polarity and aqueous solubility compared to the 2-methyl () and 4-bromo () analogs. However, the trifluoromethyl group in introduces hydrophobicity, offsetting the polarity of the 4-nitrophenyl group .- In contrast, the 2-methyl () and trifluoromethyl () groups lack such capacity, which may reduce binding affinity .
- The 4-methylphenyl group in offers electron-donating effects, which could alter reactivity or metabolic pathways .
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalysts. For example:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility and reactivity (used in cyclization steps) .
- Catalysts: Glacial acetic acid or sodium hydride can accelerate condensation or cyclization reactions .
- Temperature Control: Reflux conditions (e.g., 18 hours at 80–100°C) improve intermediate formation, while lower temperatures prevent side reactions during sensitive steps .
- Workup: Ice-water quenching followed by ethanol-water crystallization improves purity .
Key Parameters Table:
| Parameter | Example Values | Evidence Source |
|---|---|---|
| Solvent | DMF, DMSO, absolute ethanol | |
| Catalysts | Acetic acid, NaH | |
| Reaction Time | 4–18 hours | |
| Purification | Column chromatography, crystallization |
What spectroscopic and analytical techniques are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of techniques ensures structural verification and purity assessment:
- NMR Spectroscopy: H and C NMR identify substituents and confirm regiochemistry (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 456.58 for CHNOS) .
- Infrared (IR) Spectroscopy: Detects functional groups like amide (1650–1700 cm) and nitro (1520 cm) .
- Chromatography: TLC/HPLC monitors reaction progress; HPLC purity >95% is typical for biologically active compounds .
How can researchers resolve contradictions in biological activity data across assay conditions?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or compound stability. Strategies include:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1%) .
- Stability Studies: Assess compound degradation under assay conditions (pH, temperature) via HPLC .
- Structural Analog Comparison: Compare activity with analogs (e.g., 4-chloro or 4-nitro derivatives) to identify SAR trends .
- Statistical Validation: Apply ANOVA or dose-response curve fitting to differentiate noise from true activity .
What strategies analyze hydrogen bonding patterns and their impact on crystal structure?
Level: Advanced
Methodological Answer:
Hydrogen bonding governs crystallinity and stability. Methods include:
- Single-Crystal X-ray Diffraction (SCXRD): Solve crystal structures using SHELX software to identify H-bond motifs (e.g., N–H···O or O–H···N) .
- Graph Set Analysis: Classify H-bond patterns (e.g., R_2$$^2(8) rings) to predict packing efficiency .
- Thermal Analysis: DSC/TGA correlates melting points with H-bond network robustness .
Example Findings:
- Methoxy groups may form intramolecular H-bonds, reducing solubility but enhancing crystal stability .
How should intermediates in multi-step synthesis be stabilized and purified?
Level: Advanced
Methodological Answer:
- Inert Atmosphere: Use N/Ar to prevent oxidation of sensitive intermediates (e.g., thieno-pyrazole precursors) .
- Low-Temperature Storage: Store intermediates at –20°C in anhydrous solvents .
- Chromatographic Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .
- Spectroscopic Monitoring: Use H NMR to confirm intermediate identity before proceeding .
What are common challenges in reaction monitoring for thieno[3,4-c]pyrazole derivatives?
Level: Basic
Methodological Answer:
Challenges include:
- Byproduct Formation: Side reactions during cyclization (e.g., dimerization) monitored via TLC (R 0.3–0.5 in 7:3 hexane/EtOAc) .
- pH Sensitivity: Adjust to pH 6–7 during amide coupling to minimize hydrolysis .
- Real-Time Analysis: Use inline IR or LC-MS to detect transient intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
